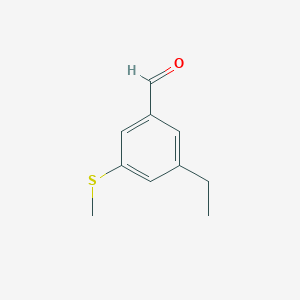

3-Ethyl-5-(methylthio)benzaldehyde

Description

3-Ethyl-5-(methylthio)benzaldehyde is an aromatic aldehyde characterized by an ethyl group at position 3 and a methylthio (-SCH₃) group at position 5 on the benzene ring. This compound has been identified in microbial studies, notably in Streptomyces species, where it was isolated alongside other metabolites. Notably, 3-Ethyl-5-(methylthio)benzaldehyde lacks bioactivity, distinguishing it from other bioactive (methylthio)-substituted benzaldehydes in natural systems . Its structural uniqueness lies in the combination of alkyl and sulfur-containing substituents, which influence its physicochemical properties and reactivity.

Propriétés

Formule moléculaire |

C10H12OS |

|---|---|

Poids moléculaire |

180.27 g/mol |

Nom IUPAC |

3-ethyl-5-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-3-8-4-9(7-11)6-10(5-8)12-2/h4-7H,3H2,1-2H3 |

Clé InChI |

BSOLTCFEJVEPNT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC(=C1)SC)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done using Friedel-Crafts alkylation and thiolation reactions, followed by oxidation to introduce the aldehyde functionality .

Industrial Production Methods

In industrial settings, the production of 3-Ethyl-5-(methylthio)benzaldehyde may involve more efficient and scalable methods. These could include the use of catalytic processes and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-Ethyl-5-(methylthio)benzoic acid.

Reduction: 3-Ethyl-5-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Ethyl-5-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving the interaction of aromatic aldehydes with biological systems.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Ethyl-5-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Methylthio (-SCH₃) vs. Hydroxyl (-OH): Methylthio groups enhance lipophilicity and stability under acidic conditions, whereas hydroxyl groups increase hydrogen-bonding capacity and polarity, as seen in bioactive plant-derived benzaldehydes .

Synthetic Utility: 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde is utilized in ligand synthesis for metal coordination complexes, leveraging its hydroxyl and bulky tert-butyl groups for selective binding .

Physicochemical Properties

- Solubility: Methylthio and ethyl groups reduce water solubility compared to hydroxylated analogs. For example, 3-Ethyl-5-(methylthio)benzaldehyde is expected to be more soluble in organic solvents like ethanol or acetonitrile, aligning with synthetic protocols for similar aldehydes .

- Thermal Stability : Methylthio-substituted benzaldehydes generally exhibit higher thermal stability than hydroxylated derivatives, as seen in reactions requiring elevated temperatures (e.g., 140°C in triazole synthesis) .

Notes

Synthetic Methods: Benzaldehyde derivatives are often synthesized via condensation reactions (e.g., with malononitrile or thiosemicarbazones) or catalytic processes using sodium ethoxide, as demonstrated for 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde and substituted thiazolidinones .

Biological Relevance: The lack of bioactivity in 3-Ethyl-5-(methylthio)benzaldehyde contrasts with the ecological significance of structurally related (methylthio)phenols in plant-insect interactions, underscoring the critical role of substituent positioning and functional groups .

Research Gaps: Further studies are needed to explore the catalytic or material science applications of 3-Ethyl-5-(methylthio)benzaldehyde, given its structural novelty and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.